molecular formula C14H21BrSi B12636397 (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane CAS No. 919285-10-2

(1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane

Cat. No.: B12636397
CAS No.: 919285-10-2
M. Wt: 297.30 g/mol
InChI Key: JKMLZSHRISRBSE-UHFFFAOYSA-N
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Description

(1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane: is a chemical compound with the molecular formula C14H21BrSi It is a brominated silane derivative, characterized by the presence of a phenyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane typically involves the reaction of a suitable precursor with bromine and a trimethylsilyl reagent. One common method is the bromination of a phenylpentene derivative followed by the introduction of the trimethylsilyl group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and silylation processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution: Formation of iodinated or other substituted derivatives.

    Coupling: Formation of biaryl or other coupled products.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Biological Probes: May be used in the development of probes for biological studies.

Industry:

    Material Science: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane in chemical reactions involves the reactivity of the bromine atom and the trimethylsilyl group. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate certain reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    (1-Bromovinyl)trimethylsilane: Similar structure but lacks the phenyl group.

    (2-Bromovinyl)trimethylsilane: Similar structure with a different position of the bromine atom.

    Phenyltrimethylsilane: Lacks the bromine atom and the pentene chain.

Properties

CAS No.

919285-10-2

Molecular Formula

C14H21BrSi

Molecular Weight

297.30 g/mol

IUPAC Name

(1-bromo-5-phenylpent-1-enyl)-trimethylsilane

InChI

InChI=1S/C14H21BrSi/c1-16(2,3)14(15)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,12H,7-8,11H2,1-3H3

InChI Key

JKMLZSHRISRBSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=CCCCC1=CC=CC=C1)Br

Origin of Product

United States

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